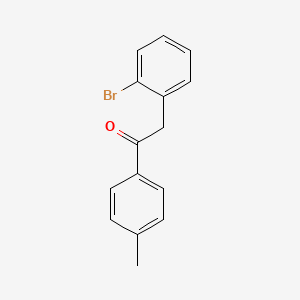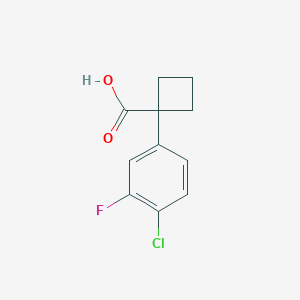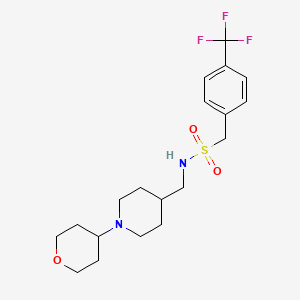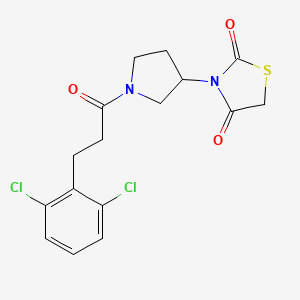
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” is an organic compound that contains two phenyl rings, one of which is brominated and the other is methylated, attached to an ethan-1-one (also known as acetophenone) structure .
Molecular Structure Analysis
The compound contains a bromine atom, which is a heavy atom that can participate in halogen bonding. It also contains a ketone group, which is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
The bromine atom in the compound can be replaced by other groups through nucleophilic aromatic substitution reactions. The ketone group can undergo a variety of reactions, including reduction to an alcohol, condensation with other carbonyl compounds, and formation of hydrazones and oximes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom. The ketone group would make the compound polar and could allow it to dissolve in polar solvents .科学的研究の応用
Dendritic Macromolecules Synthesis
A novel convergent growth approach to dendritic macromolecules employs dendritic fragments, starting from the periphery and progressing inward, showcasing the molecule's utility in complex polymer synthesis (Hawker & Fréchet, 1990).
Mesomorphic Properties Study
The study of mesomorphic properties of bromo and cyano substituted diarylethanes reveals the influence of the bromo group on inducing smectic polymorphism and nematic mesophases, indicating its importance in the design of liquid crystal materials (Tinh, Zann, & Dubois, 1979).
Biological Evaluation
Biological evaluation of compounds derived from 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, demonstrating its potential in antimicrobial studies and highlighting its significance in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
Liquid Crystalline Dendrimeric Polymer
The synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer, showcasing the role of brominated compounds in the development of new materials with specific optical properties (Percec & Kawasumi, 1992).
Flame Retardants in the Environment
Studies on tribromophenoxy flame retardants in the Great Lakes atmosphere and the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethan (BTBPE) explore environmental aspects and decomposition pathways of brominated flame retardants, contributing to environmental chemistry and safety research (Ma, Venier, & Hites, 2012); (Altarawneh & Dlugogorski, 2014).
作用機序
Safety and Hazards
As with any chemical, handling “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s generally good practice to avoid skin and eye contact, inhalation, and ingestion of chemical substances .
将来の方向性
特性
IUPAC Name |
2-(2-bromophenyl)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMEKBNZGFFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)
![2-[[4-(3-Chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2662565.png)



![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)
![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)